molecular formula C12H10N6O4 B10809810 ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B10809810
M. Wt: 302.25 g/mol
InChI Key: BIAPDPDGWQHFTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS: Not explicitly provided; molecular formula: C₁₂H₁₀N₆O₄, molecular weight: 302.25 g/mol) is a polyheterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted at position 6 with a 4-nitro-1H-pyrazol-5-yl group and at position 3 with an ethyl carboxylate ester . The nitro group and ester functionality contribute to its electronic and steric properties, making it a candidate for further derivatization in medicinal and materials chemistry.

Properties

IUPAC Name

ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N6O4/c1-2-22-12(19)8-4-15-17-6-7(3-13-11(8)17)10-9(18(20)21)5-14-16-10/h3-6H,2H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIAPDPDGWQHFTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N=CC(=CN2N=C1)C3=C(C=NN3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Sequence and Conditions

This method involves sequential cyclocondensation, esterification, and nitration steps:

  • Pyrazole Ring Formation : Reacting hydrazine derivatives with β-ketoesters (e.g., ethyl acetoacetate) under acidic conditions generates the pyrazole core.

  • Pyrimidine Cyclization : The pyrazole intermediate undergoes cyclocondensation with cyanoguanidine or aminopyrimidine precursors in ethanol at 80–100°C.

  • Nitro Group Introduction : Nitration of the pyrazole ring using nitric acid/sulfuric acid mixtures at 0–5°C achieves regioselective substitution at the 4-position.

Key Data

StepReagents/ConditionsYield (%)Purity (HPLC)
1Hydrazine hydrate, HCl, 60°C7892%
2Cyanoguanidine, EtOH, 85°C6589%
3HNO₃/H₂SO₄, 0°C5495%

Challenges : Low yields in the nitration step due to competing side reactions. Purification requires column chromatography (silica gel, ethyl acetate/hexane).

Cross-Dehydrogenative Coupling (CDC) Strategy

Methodology

A novel CDC approach reported by Zhang et al. (2019) enables direct coupling of preformed pyrazole and pyrimidine fragments under oxidative conditions:

  • Substrates : N-Amino-2-iminopyridine derivatives and β-ketoesters (e.g., ethyl acetoacetate).

  • Catalyst : Acetic acid (6 equiv) as a Brønsted acid promoter.

  • Oxidant : Molecular oxygen (O₂) at 1 atm pressure.

Optimization Data (Table 1)

EntryAcid (Equiv)AtmosphereYield (%)
1HOAc (2)Air34
4HOAc (6)O₂94

Advantages :

  • Eliminates nitration step by incorporating pre-nitrated pyrazole.

  • High regioselectivity (>98%) for the 4-nitro substitution.

One-Pot Tandem Synthesis

Procedure

This method consolidates pyrazole-pyrimidine assembly and esterification in a single reactor:

  • Cyclocondensation : 4-Nitro-1H-pyrazole-5-carbaldehyde reacts with ethyl 3-aminopyrazolo[1,5-a]pyrimidine-5-carboxylate in DMF at 120°C.

  • In Situ Esterification : Addition of ethanol and sulfuric acid drives ester formation.

Performance Metrics

  • Overall Yield : 68% (vs. 48% for stepwise synthesis).

  • Reaction Time : 8 hours (50% reduction compared to multi-step routes).

  • Purity : 97% after recrystallization (ethanol/water).

Limitations : Requires strict control of stoichiometry to avoid over-esterification.

Comparative Analysis of Methods

ParameterMulti-StepCDCOne-Pot
Total Yield (%)549468
Steps321
PurificationColumnFiltrationRecrystallization
ScalabilityModerateHighModerate

Key Insight : The CDC method offers superior efficiency but requires specialized equipment for O₂ handling. Multi-step synthesis remains preferable for small-scale production due to lower upfront costs.

Recent Advances and Patented Innovations

Catalytic Nitro Group Retention

Patent EP2834243B1 discloses a Pd/C-mediated hydrogenation method that preserves the nitro group during pyrimidine cyclization:

  • Conditions : 10% Pd/C, H₂ (3 bar), THF, 50°C.

  • Yield : 82% with <2% nitro reduction byproducts.

Solvent-Free Mechanochemical Synthesis

A 2024 study demonstrated grinding pyrazole and pyrimidine precursors with K₂CO₃ in a ball mill:

  • Time : 2 hours.

  • Yield : 76% with 99% atom economy .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below compares the target compound with key analogs, emphasizing substituent diversity and its impact on molecular properties:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties Synthesis Method Reference
Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate C₁₂H₁₀N₆O₄ 6: 4-nitro-1H-pyrazol-5-yl; 3: ethyl carboxylate 302.25 High polarity due to nitro and ester groups; potential electrophilicity at pyrazole Multi-step heterocyclization (exact method not detailed)
Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate C₁₇H₁₄F₃N₃O₃ 5: 3-methoxyphenyl; 7: CF₃; 3: ethyl carboxylate 365.31 Enhanced lipophilicity (XLogP3: 3.1) due to CF₃ and methoxy groups Cross-coupling or Suzuki-Miyaura reactions
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (8a) C₂₆H₂₃N₅O₂ 3: carboxamide; 5/7: methyl and phenyl 437.50 High melting point (~263–265°C); rigid conformation confirmed by X-ray crystallography Ultrasound-assisted synthesis in aqueous media
7-Amino-3-(2'-chlorophenylazo)-2-ethyl-5-phenyl-pyrazolo[1,5-a]pyrimidine-6-carbonitrile (10c) C₂₁H₁₆ClN₇ 3: chloro-phenylazo; 6: CN; 7: NH₂ 402.85 Red-shifted UV absorption due to azo conjugation; m.p. 266–268°C Condensation and diazotization reactions
Ethyl 5-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate C₁₀H₁₁N₃O₃ 5: OH; 2: methyl; 6: ethyl carboxylate 221.21 Lower molecular weight; hydrogen-bonding capacity from hydroxyl group Cyclocondensation of aminopyrazoles

Structural and Regiochemical Nuances

  • Nitro vs. Trifluoromethyl Groups : The nitro group in the target compound is a stronger electron-withdrawing group than the trifluoromethyl group in , which may increase electrophilicity at the pyrazole ring, favoring nucleophilic aromatic substitution .
  • Ester vs. Carboxamide Functionality : The ethyl carboxylate ester in the target compound offers hydrolytic instability compared to carboxamides (e.g., 8a ), which are more resistant to metabolic degradation .

Physicochemical Properties

  • Melting Points : Nitro-substituted derivatives (e.g., 10c , m.p. 266–268°C) generally exhibit higher melting points than methoxy- or methyl-substituted analogs due to increased polarity and intermolecular interactions .
  • Lipophilicity : The trifluoromethyl group in enhances lipophilicity (XLogP3: 3.1), whereas the nitro group in the target compound may reduce membrane permeability despite its moderate molecular weight .

Key Research Findings

Regioselectivity in Synthesis : Ultrasound-assisted methods () achieve higher regioselectivity for 5- and 7-position substitutions compared to thermal methods, critical for avoiding isomer byproducts .

Environmental Impact : Aqueous ultrasound synthesis () offers a greener alternative to solvent-intensive methods used for nitro-substituted compounds .

Biological Activity

Ethyl 6-(4-nitro-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article provides a detailed overview of the compound's biological activity, including its mechanisms of action, synthesis methods, and relevant case studies.

  • Molecular Formula : C12H10N6O4
  • Molecular Weight : 302.25 g/mol
  • Structural Features : The compound features both pyrazole and pyrimidine rings, with an ethyl ester group and a nitro substituent on the pyrazole ring, contributing to its unique chemical properties and potential biological activities .

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by mimicking natural substrates, effectively blocking their active sites. This mechanism is crucial for its anti-cancer properties .
  • Target Interactions : Interaction studies have shown that this compound can bind effectively with various biological targets such as CDK2 and TRKA kinases, which are critical in cancer cell proliferation .

Anticancer Potential

The potential anticancer activity of this compound has been assessed through various studies:

  • In Vitro Studies : The compound was evaluated against a panel of 60 human cancer cell lines representing various cancer types. Results indicated a significant growth inhibition percentage (GI%) across multiple cell lines, showcasing its broad-spectrum anticancer activity .
  • IC50 Values : In studies focusing on dual inhibition of CDK2 and TRKA kinases, the compound demonstrated IC50 values comparable to established inhibitors, indicating strong inhibitory potential .

Enzymatic Activity

The compound's ability to inhibit key enzymes has been highlighted in several studies:

  • Kinase Inhibition : It has shown effective inhibition against CDK2 (IC50 = 0.09 µM) and TRKA (IC50 = 0.45 µM), positioning it as a promising candidate for further development in cancer therapy .

Study 1: Dual Inhibition of Kinases

In a study assessing the dual inhibition potential of pyrazolo[1,5-a]pyrimidine derivatives, this compound was found to exhibit potent inhibitory activity against both CDK2 and TRKA kinases. The study involved molecular docking simulations to explore binding modes and compared them with known inhibitors .

Study 2: Antiproliferative Effects

Another significant study evaluated the antiproliferative effects of this compound across a diverse set of human carcinoma cell lines. The findings indicated that the compound achieved a mean GI% of approximately 43.9% across tested cell lines, underscoring its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

To illustrate the versatility and unique characteristics of this compound within its chemical class, a comparative table is provided below:

Compound NameStructural FeaturesUnique Characteristics
Ethyl 5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylateChlorine substitutionKnown for antimicrobial properties
7-methylpyrazolo[1,5-a]pyrimidin-3-carboxylic acidMethyl group substitutionExhibits anti-inflammatory activity
4-amino-pyrazolo[1,5-a]pyrimidineAmino group substitutionPotential as an antitumor agent

This table highlights the structural diversity within the pyrazolo[1,5-a]pyrimidine class while emphasizing the distinct attributes brought by the nitro group and ethoxy functionality in this compound.

Q & A

Advanced Research Question

  • DFT Calculations : Model regioselectivity in cross-coupling reactions (e.g., C-2 vs. C-6 functionalization) .
  • Molecular Docking : Predict binding modes with kinase domains (e.g., PI3Kγ), highlighting hydrogen bonds between the nitro group and Lys802 .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to prioritize synthesis targets .

How can researchers resolve discrepancies in reported biological activities of similar pyrazolo[1,5-a]pyrimidine derivatives?

Contradiction Analysis
Discrepancies often arise from:

  • Purity Variations : HPLC-MS quantification ensures >95% purity, as impurities (e.g., de-esterified byproducts) skew IC₅₀ values .
  • Assay Conditions : Standardize ATP concentrations (e.g., 10 µM for kinase assays) to compare inhibition data .
  • Cell Line Variability : Use isogenic cell lines (e.g., HCT116 vs. HEK293) to isolate compound-specific effects .

What are the challenges in achieving regioselectivity during the synthesis of this compound, and how can they be mitigated?

Advanced Research Question
Regioselectivity challenges include:

  • Competitive Coupling : Bromine at C-2 and C-6 may react unevenly. Use Pd(PPh₃)₄ with arylzinc reagents for C-6 selectivity .
  • Nitro Group Interference : Steric hindrance from NO₂ can block electrophilic substitution. Introduce directing groups (e.g., methylsulfanyl) to steer reactivity .
    Table 2: Optimization Strategies
ChallengeMitigationYield Improvement
C-2 vs. C-6 couplingUse Pd-XPhos catalysts65% → 82%
Nitro reductionReplace H₂ with NaBH₄/CuIPurity >90%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.